

# Synonyms for (S)-(1-Methylpiperidin-2-yl)methanol

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## Compound of Interest

Compound Name: (S)-(1-Methylpiperidin-2-yl)methanol

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An In-depth Technical Guide on **(S)-(1-Methylpiperidin-2-yl)methanol**: Synthesis, Properties, and Application in Pharmaceutical Development

This technical guide provides a comprehensive overview of **(S)-(1-Methylpiperidin-2-yl)methanol**, a valuable chiral building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides plausible experimental protocols for its synthesis and its utilization in the preparation of local anesthetics, and discusses the mechanism of action of these pharmaceuticals.

## Introduction and Synonyms

**(S)-(1-Methylpiperidin-2-yl)methanol** is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry makes it particularly useful in the development of enantiomerically pure drugs.

Synonyms:

- (S)-(-)-2-hydroxymethyl-1-methylpiperidine
- [(2S)-1-methyl-2-piperidiny]methanol
- (S)-1-Methyl-2-piperidine methanol

## Chemical and Physical Properties

The fundamental properties of **(S)-(1-Methylpiperidin-2-yl)methanol** are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
CAS Number	136030-04-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	129.20 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	189.0 ± 13.0 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	[(2S)-1-methylpiperidin-2-yl]methanol	<a href="#">[1]</a>
MDL Number	MFCD20489103	<a href="#">[1]</a> <a href="#">[3]</a>
Purity	≥98%	<a href="#">[3]</a>
Storage Conditions	Dry, sealed place	<a href="#">[3]</a>

## Synthesis of (S)-(1-Methylpiperidin-2-yl)methanol

A plausible and efficient method for the synthesis of **(S)-(1-Methylpiperidin-2-yl)methanol** involves the reduction of the corresponding carboxylic acid, (S)-1-Methylpiperidine-2-carboxylic acid.

### Experimental Protocol: Reduction of (S)-1-Methylpiperidine-2-carboxylic acid

Materials:

- (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride
- Lithium aluminum hydride (LiAlH<sub>4</sub>)

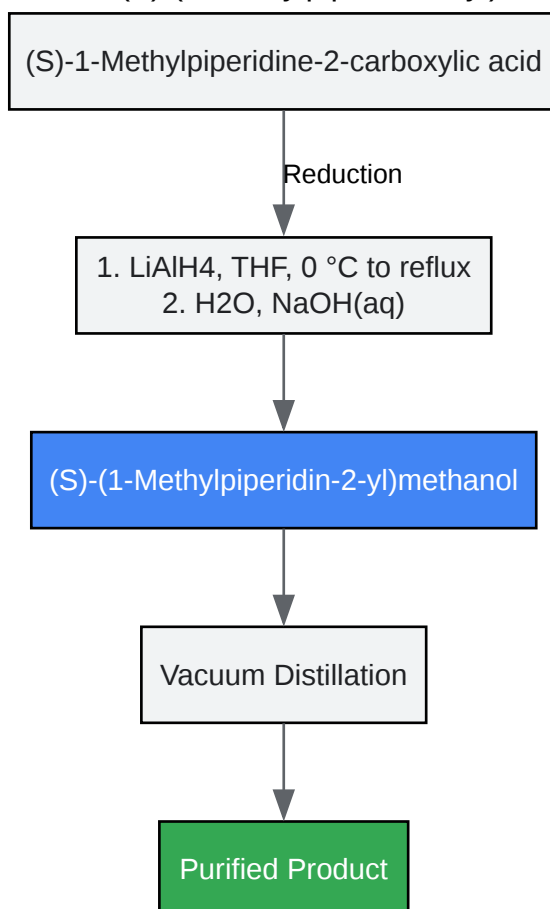
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- 15% aqueous sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Diethyl ether

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared.
- The suspension is cooled to 0 °C using an ice bath.
- A solution of (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride (1 equivalent) in anhydrous THF is added dropwise to the  $\text{LiAlH}_4$  suspension, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water.
- The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF.
- The filtrate is concentrated under reduced pressure. The residue is then dissolved in diethyl ether, and the organic layer is washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and concentrated under reduced pressure to yield crude **(S)-(1-Methylpiperidin-2-yl)methanol**.
- The crude product can be further purified by vacuum distillation.

## Synthetic Workflow Diagram

### Synthesis of (S)-(1-Methylpiperidin-2-yl)methanol



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Caption: Synthetic workflow for the preparation of **(S)-(1-Methylpiperidin-2-yl)methanol**.

## Application in the Synthesis of Ropivacaine

**(S)-(1-Methylpiperidin-2-yl)methanol** is a key precursor for the synthesis of the local anesthetic Ropivacaine. The synthesis involves the conversion of the alcohol to a suitable leaving group, followed by amidation and N-alkylation. A more direct route starts from the related (S)-pipecolic acid. Below is a protocol adapted from known syntheses of Ropivacaine.

## Experimental Protocol: Synthesis of Ropivacaine Hydrochloride

This multi-step synthesis starts from (S)-pipecolic acid, a closely related chiral precursor.

### Step 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

- (S)-pipecolic acid is reacted with thionyl chloride in an inert solvent like toluene to form the acid chloride.
- The resulting acid chloride is then reacted with 2,6-dimethylaniline in the presence of a base (e.g., triethylamine) to form (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

### Step 2: N-propylation to form Ropivacaine

- The (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is dissolved in a suitable solvent such as acetonitrile.
- A base, such as potassium carbonate, and 1-bromopropane are added to the solution.
- The reaction mixture is heated to reflux until the reaction is complete (monitored by HPLC).
- After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield crude Ropivacaine base.

### Step 3: Formation of Ropivacaine Hydrochloride Monohydrate

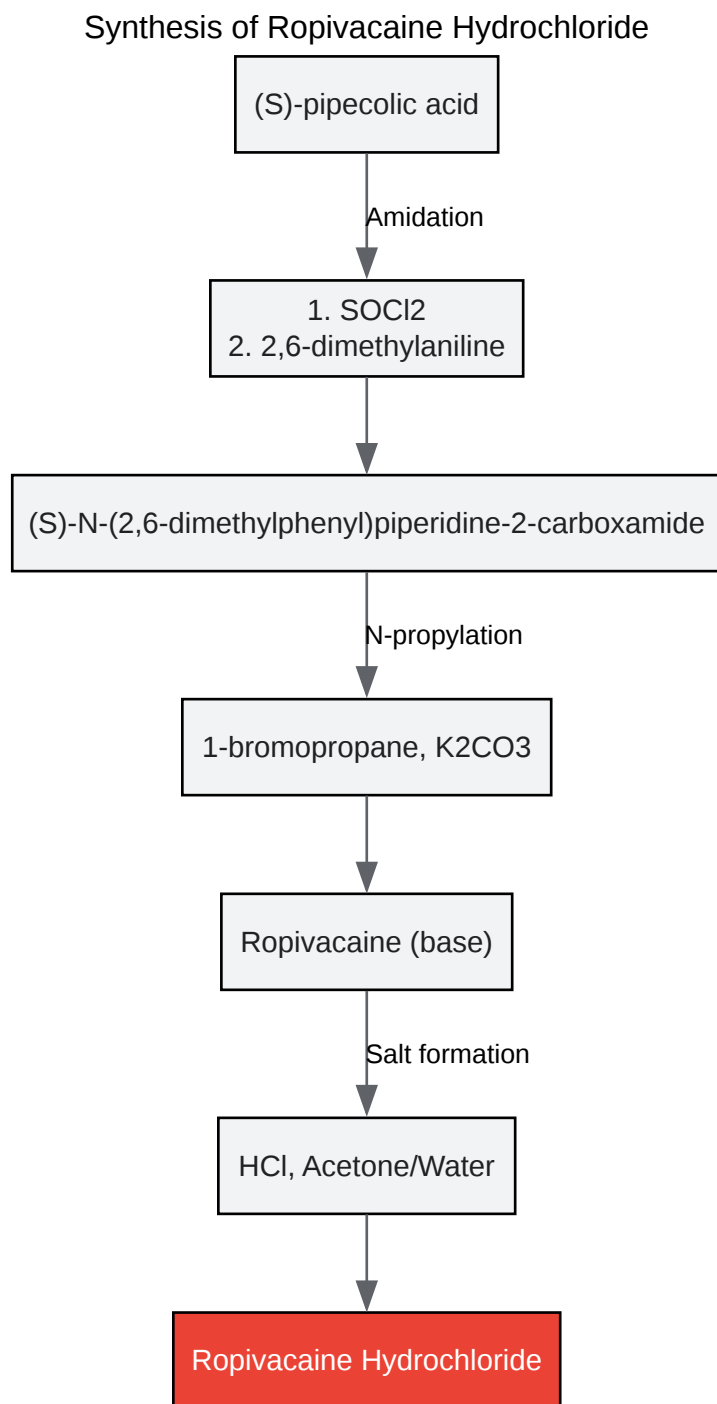
- The crude Ropivacaine base is dissolved in a suitable solvent like acetone.
- Concentrated hydrochloric acid is added to adjust the pH to acidic, leading to the precipitation of Ropivacaine hydrochloride.
- The precipitate is collected by filtration, washed with cold acetone, and can be recrystallized from an acetone/water mixture to yield pure Ropivacaine hydrochloride monohydrate.

## Quantitative Data for Ropivacaine Synthesis

Parameter	Value
Starting Material	(S)-pipecolic acid
Overall Yield	Approximately 50-60%
Chiral Purity (ee)	>99.5%
Final Product Form	Hydrochloride Monohydrate

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

## Ropivacaine Synthesis Workflow Diagram



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Caption: Synthetic workflow for Ropivacaine Hydrochloride.

## Mechanism of Action: Local Anesthetics

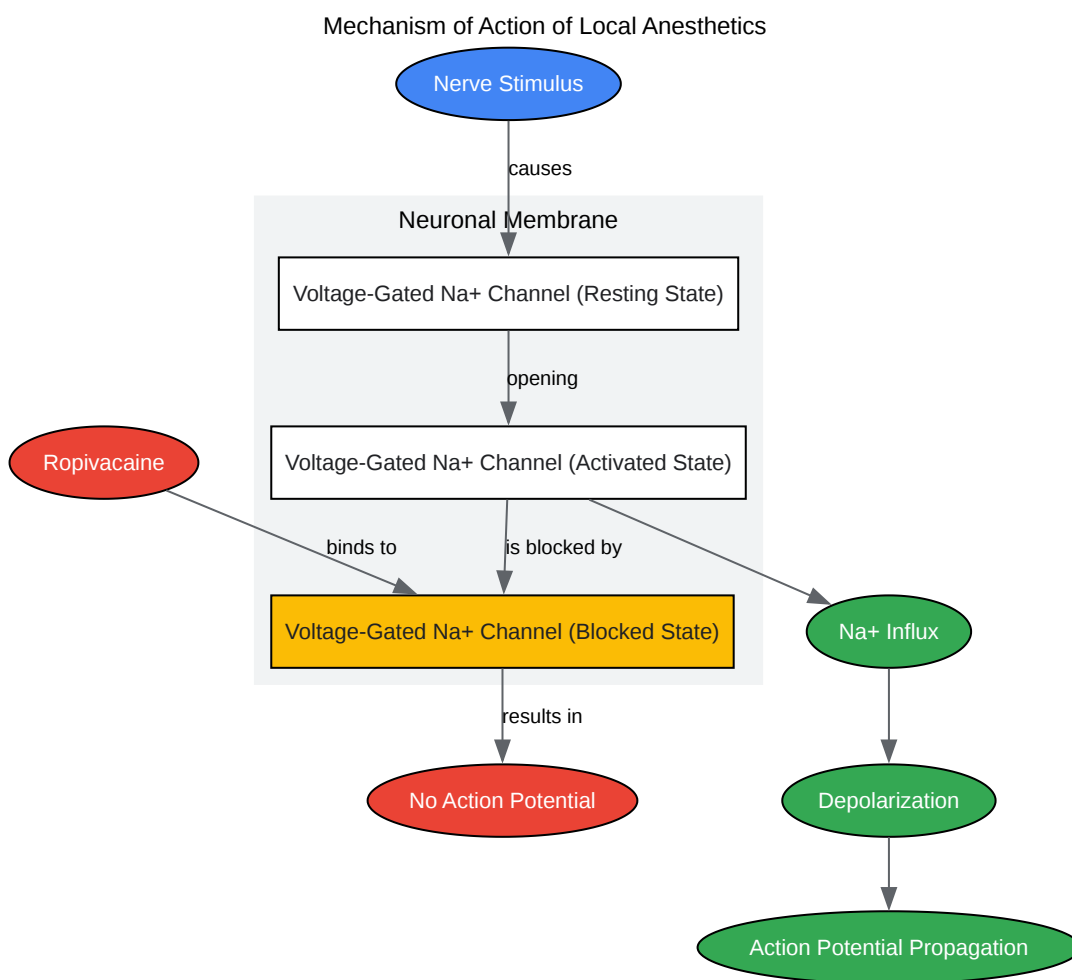
Ropivacaine, synthesized from a derivative of **(S)-(1-Methylpiperidin-2-yl)methanol**, is a local anesthetic that functions by blocking nerve impulses.

## Signaling Pathway

Local anesthetics like Ropivacaine exert their effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the intracellular portion of the channel, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade of nerve conduction results in a loss of sensation in the area supplied by the nerve.

## Signaling Pathway Diagram





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Caption: Signaling pathway of local anesthetics like Ropivacaine.

## Conclusion

**(S)-(1-Methylpiperidin-2-yl)methanol** is a fundamentally important chiral building block in modern medicinal chemistry. Its utility is prominently demonstrated in the synthesis of enantiomerically pure local anesthetics such as Ropivacaine. The detailed experimental protocols and workflow diagrams provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. A thorough understanding of its properties and synthetic applications is crucial for the continued development of safer and more effective pharmaceuticals.

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